Product packaging for Diflorasone(Cat. No.:CAS No. 2557-49-5)

Diflorasone

Cat. No.: B526067
CAS No.: 2557-49-5
M. Wt: 410.5 g/mol
InChI Key: WXURHACBFYSXBI-XHIJKXOTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diflorasone is a synthetic fluorinated corticosteroid with high-range potency, provided for research purposes only . This compound is a corticosteroid (cortisone-like medicine or steroid) that exhibits potent anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties . Its primary research value lies in its mechanism of action, which is believed to involve the induction of phospholipase A2 inhibitory proteins (lipocortins) . This action sequentially inhibits the release of arachidonic acid, thereby suppressing the formation, release, and activity of key endogenous inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes . This compound is used in scientific studies to help relieve redness, itching, swelling, and other discomforts associated with corticosteroid-responsive dermatoses in model systems . Its high potency, especially in an emollient base, makes it a compound of interest for investigating the efficacy and pharmacokinetics of topical corticosteroids . Researchers utilize it to study percutaneous absorption, which can be increased through the use of occlusive dressings . This product is strictly for research use in a laboratory setting. It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28F2O5 B526067 Diflorasone CAS No. 2557-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXURHACBFYSXBI-XHIJKXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036185
Record name Diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diflorasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.53e-02 g/L
Record name Diflorasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2557-49-5
Record name Diflorasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2557-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflorasone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflorasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diflorasone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLORASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2DHJ9645W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diflorasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacodynamics and Molecular Mechanisms of Diflorasone Action

Glucocorticoid Receptor Binding and Activation by Diflorasone

The initial step in this compound's mechanism of action involves its entry into target cells and subsequent binding to the glucocorticoid receptor.

This compound, like other corticosteroids, readily diffuses across the cell membrane to reach its intracellular target targetmol.commedchemexpress.comnih.gov. Within the cytoplasm, it encounters and binds to the glucocorticoid receptor (GR), a ligand-activated transcription factor targetmol.commedchemexpress.comnih.gov. This binding event is critical, as this compound functions as a glucocorticoid receptor agonist medchemexpress.comnih.govguidetopharmacology.org. The interaction between this compound and the GR forms a receptor-steroid complex, which is the active entity that initiates subsequent cellular events patsnap.com.

Following the binding of this compound to the GR in the cytoplasm, the activated receptor-ligand complex undergoes a conformational change and translocates from the cytoplasm into the cell nucleus targetmol.commedchemexpress.comnih.govpatsnap.com. This translocation is a prerequisite for the complex to interact with genomic DNA and modulate gene expression targetmol.comnih.govpatsnap.comufrgs.brnih.govmdpi.com. The movement of the GR into the nucleus is a tightly regulated process, essential for the initiation of the drug's anti-inflammatory effects targetmol.commedchemexpress.comnih.gov.

Once inside the nucleus, the this compound-bound GR complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes targetmol.comnih.govnih.govguidetopharmacology.orgpatsnap.comgoogleapis.comgenecards.orgdrugbank.com. This interaction initiates a complex cascade of transcriptional regulation, leading to both the activation and repression of various genes targetmol.comnih.govpatsnap.com. Gene activation can result in the upregulation of anti-inflammatory proteins, such as IkappaB targetmol.comnih.gov. Conversely, gene repression leads to the inhibition of pro-inflammatory cytokines, including interleukin-1 (IL-1), IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α) targetmol.comnih.govpatsnap.com. This compound also influences cellular proliferation and differentiation, affects inflammatory responses, and is involved in chromatin remodeling genecards.orgdrugbank.comdrugbank.com. Furthermore, it may play a role in the regulation of mRNA degradation genecards.orgdrugbank.comdrugbank.com.

Transcriptional Regulation of Anti-inflammatory Pathways by this compound

The modulation of gene expression by this compound directly impacts key pathways involved in the inflammatory cascade.

A significant mechanism by which this compound exerts its anti-inflammatory effects is through the induction of specific anti-inflammatory proteins, most notably lipocortin-1 targetmol.comnih.govnih.govpatsnap.comwikidoc.orgmedicaldialogues.insquarepharma.com.bddrugs.comjaypeedigital.comncats.io. Lipocortin-1 is a key intracellular protein that inhibits phospholipase A2 (PLA2) targetmol.comnih.govnih.govpatsnap.comwikidoc.orgmedicaldialogues.insquarepharma.com.bddrugs.comjaypeedigital.comncats.io. PLA2 is an enzyme critical for the release of arachidonic acid from cell membrane phospholipids (B1166683) nih.govpatsnap.comwikidoc.orgmedicaldialogues.insquarepharma.com.bddrugs.comncats.iosmpdb.ca. By upregulating lipocortin-1, this compound effectively dampens the activity of PLA2.

The inhibition of PLA2 by lipocortin-1, induced by this compound, leads to a reduction in the availability of arachidonic acid targetmol.comnih.govnih.govguidetopharmacology.orgpatsnap.comwikidoc.orgmedicaldialogues.insquarepharma.com.bddrugs.comjaypeedigital.comncats.io. Arachidonic acid serves as the precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes targetmol.comnih.govnih.govguidetopharmacology.orgpatsnap.comwikidoc.orgmedicaldialogues.insquarepharma.com.bddrugs.comjaypeedigital.comncats.iopatsnap.com. Consequently, this compound's action indirectly inhibits the biosynthesis of these eicosanoids, thereby reducing key components of the inflammatory response, such as edema, erythema, and cellular infiltration patsnap.comdrugs.com. Additionally, this compound can reduce the expression of various cytokines, including interleukins and TNF-α, further contributing to its anti-inflammatory profile nih.govpatsnap.com. The drug also stabilizes lysosomal membranes, preventing the release of destructive enzymes, and reduces capillary permeability patsnap.comdrugs.com.

Downregulation of Pro-inflammatory Mediators by this compound

This compound plays a significant role in reducing the production and release of various pro-inflammatory mediators, which are crucial in perpetuating inflammatory responses in skin conditions.

This compound is known to suppress the expression and production of several key pro-inflammatory cytokines. It reduces the synthesis of cytokines such as Interleukin-6 (IL-6), Interleukin-4 (IL-4), and Macrophage inflammatory protein-2 (Mip-2) caymanchem.com. Furthermore, research indicates that this compound inhibits the expression of Interleukin-1 (IL-1), IL-2, and Tumor Necrosis Factor-alpha (TNF-α) patsnap.comnih.gov. Studies have also shown a reduction in IL-1β and IL-6 levels following this compound treatment in certain in vitro models mdpi.com. This suppression of cytokines is a critical mechanism by which this compound mitigates the inflammatory cascade.

Cytokine TargetObserved EffectSource Reference(s)
Interleukin-6 (IL-6)Reduction patsnap.comnih.govcaymanchem.commdpi.com
Interleukin-4 (IL-4)Reduction caymanchem.com
Macrophage inflammatory protein-2 (Mip-2)Reduction caymanchem.com
RANTESInhibition caymanchem.com
Thymus and activation regulated chemokine (TARC)Inhibition caymanchem.com
Interleukin-1 (IL-1)Suppression patsnap.comnih.gov
Interleukin-2 (IL-2)Suppression/Inhibition nih.govmdpi.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Suppression patsnap.comnih.govmdpi.com
Interleukin-1 beta (IL-1β)Reduction mdpi.com

Cellular Immunomodulatory Effects of this compound

This compound modulates the activity of various immune cells involved in inflammatory processes, thereby reducing cellular infiltration and the associated tissue damage.

This compound inhibits the activities of inflammatory cells, including lymphocytes, macrophages, and eosinophils patsnap.com. By reducing the chemotaxis and activation of these cells, this compound minimizes their infiltration into inflamed tissues, a characteristic feature of many dermatological conditions patsnap.com. Specifically, this compound has been shown to block T-cell proliferation, with an IC50 value of 1.36 nM, indicating potent activity against these immune cells nih.gov. It also suppresses the Janus kinase (Jak)/signal transducer and activator of transcription (STAT) pathway and impairs the upregulation of the IL-2 receptor (IL-2R), ultimately abrogating T-cell proliferation nih.gov.

Cell TypeInhibitory EffectSource Reference(s)
LymphocytesInhibition of activity, chemotaxis, activation; Blockade of proliferation (IC50: 1.36 nM); Impaired IL-2R upregulation patsnap.comnih.gov
MacrophagesInhibition of activity, chemotaxis, activation patsnap.com
EosinophilsInhibition of activity, chemotaxis, activation patsnap.com

This compound contributes to reducing inflammation by stabilizing lysosomal membranes. This stabilization effect prevents the uncontrolled release of lysosomal enzymes, such as proteases, into the cytoplasm, which can otherwise lead to cellular damage and exacerbate inflammation patsnap.com. Glucocorticoids, in general, are known to stabilize lysosomal membranes and prevent the migration of lysosomes within the cell um.es. This action helps to maintain cellular integrity and limit the inflammatory response triggered by enzyme leakage patsnap.com.

CorticosteroidVasoconstrictor Assay Potency (Relative)Source Reference(s)
This compound diacetateGenerally more potent nih.gov
Fluocinonide (B1672898)Reference standard nih.gov
Betamethasone (B1666872) 17-valerateReference standard nih.gov
Fluocinolone (B42009) acetonideReference standard nih.gov

Structural and Conformational Studies of Glucocorticoid Receptor Binding with this compound

This compound exerts its effects by binding to the glucocorticoid receptor (GR) patsnap.comnih.govmedchemexpress.com. This binding event initiates a series of intracellular events. Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) patsnap.comnih.gov. This interaction can either activate or repress gene transcription, leading to the modulation of inflammatory responses patsnap.comnih.gov.

Structural studies highlight that the type and size of substitutions on the corticosteroid backbone, such as those present in this compound, can confer unique and stable conformations to the GR upon ligand binding. These conformational changes are critical for the ligand's inhibitory activity nih.gov. The precise fit of the ligand into the GR's ligand-binding domain (LBD) influences the resulting conformational state of the receptor, which in turn dictates its interaction with co-regulators and DNA nih.govnih.govmdpi.comresearchgate.net. For instance, certain structural modifications in other glucocorticoids have been shown to occupy the GR's lipophilic pockets more fully, potentially enhancing receptor binding and activity researchgate.net. While specific conformational studies directly detailing this compound's precise interaction with the GR are extensive, the general principle involves the GR acting as a ligand-activated transcription factor that modulates gene expression through binding to DNA and assembling co-regulator complexes nih.govmdpi.comresearchgate.net. This compound's interaction with the GR is central to its anti-inflammatory and immunosuppressive properties medchemexpress.com.

Compound List:

this compound

this compound diacetate

Interleukin-1 (IL-1)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-4 (IL-4)

Macrophage inflammatory protein-2 (Mip-2)

RANTES

Thymus and activation regulated chemokine (TARC)

Interleukin-2 (IL-2)

Interleukin-1 beta (IL-1β)

Janus kinase (Jak)

Signal transducer and activator of transcription (STAT)

Interleukin-2 receptor (IL-2R)

Histamine

Bradykinins

Prostaglandins

Glucocorticoid receptor (GR)

Glucocorticoid response elements (GREs)

IkappaB

Fluticasone furoate (FF)

Fluticasone propionate (B1217596) (FP)

Dexamethasone

Hydrocortisone (B1673445)

Prednisolone

Fluocinonide

Betamethasone 17-valerate

Fluocinolone acetonide

Mifepristone

Calcipotriol

Thymoquinone

Cyclosporine

Eltrombopag

Candesartan

Pimozide

Lumacaftor

Amcinonide

Betamethasone dipropionate

Clobetasol-17-propionate

Halcinonide

Mometasone furoate

Triamcinolone acetonide

Tinospora cordifolia extract (TCE)

Arachidonic acid

Leukotrienes

Phospholipase A2 (PLA2)

Lipocortins

Pharmacokinetic Research and Biological Disposition of Diflorasone

Research on Percutaneous Absorption of Topical Diflorasone

Factors Influencing Dermal Penetration in Research Models (e.g., Epidermal Barrier Integrity, Vehicle Influence).fda.govncats.iopdr.netfda.govmedicaldialogues.in

The integrity of the epidermal barrier is a primary determinant of this compound absorption. ncats.iodrugbank.comrxlist.com A compromised barrier, such as in cases of skin damage or inflammation, leads to increased penetration of the corticosteroid. pdr.netdrugs.com The vehicle in which the this compound is formulated also plays a crucial role. ncats.iodrugs.comrxlist.com Ointment formulations, being lipophilic and occlusive, tend to enhance penetration by hydrating the stratum corneum. pdr.netunboundmedicine.com In contrast, creams are generally less occlusive. unboundmedicine.com

The use of occlusive dressings, which cover the treated area, substantially enhances the percutaneous absorption of topical corticosteroids like this compound. ncats.iodrugs.comrxlist.com While occlusion with hydrocortisone (B1673445) for up to 24 hours has not been shown to increase penetration, extending the occlusion to 96 hours markedly enhances it. fda.govdrugs.comnih.gov Studies have shown that this compound diacetate cream is considered to have high-range potency, and the emollient base of some formulations increases this potency. drugs.com

One study investigating the percutaneous absorption of tritium-labeled this compound diacetate found that 24 hours after application, 37.5% of the dose had penetrated the skin, with 1.1% being systemically absorbed and excreted. pdr.net Repeated applications can lead to a depot effect in the skin, potentially resulting in prolonged action and increased systemic absorption. pdr.net

Impact of Skin Inflammation and Disease States on Absorption Kinetics in Research Contexts.fda.govncats.iopdr.netfda.gov

Inflammation and various skin diseases can significantly increase the percutaneous absorption of this compound. drugs.comdrugbank.comrxlist.com Conditions like psoriasis and atopic dermatitis, which are characterized by a compromised epidermal barrier, facilitate greater penetration of the drug into the systemic circulation. fda.govdrugs.comnih.gov

Research has demonstrated this increased absorption in clinical settings. For instance, in one study, the application of this compound diacetate cream 0.05% at 30g per day to psoriatic skin resulted in the inhibition of the hypothalamic-pituitary-adrenal (HPA) axis in one of two patients after one week. fda.govdrugs.comnih.gov At a lower application of 15g per day on diseased skin (psoriasis or atopic dermatitis), mild HPA axis inhibition was observed in one of five patients. drugs.comnih.gov These systemic effects are indicative of increased absorption through the inflamed skin.

The location of application on the body also influences absorption, with areas having a thinner stratum corneum, such as the eyelids, genitalia, axillae, and face, showing greater absorption than areas like the forearms, knees, and palms. pdr.netdrugs.com

Systemic Exposure and Metabolic Fate of Dermal this compound in Biological Systems

Once this compound penetrates the skin and enters the systemic circulation, it is handled by the body through pharmacokinetic pathways similar to those for systemically administered corticosteroids. drugbank.comrxlist.comnih.gov

Hepatic Metabolism Pathways and Metabolite Research.fda.govdrugs.comfda.gov

The primary site of metabolism for systemically absorbed this compound is the liver. drugs.comdrugbank.comnih.gov While detailed research on the specific metabolic pathways and all resulting metabolites of this compound is not extensively documented in the provided context, it is understood that corticosteroids, in general, undergo hepatic metabolism. ncats.iodrugs.comdrugbank.com Due to its chemical structure, which includes fluorination and a substituted 17-hydroxyl group, this compound is not metabolized within the skin itself. pdr.net

Renal and Biliary Excretion Routes and Pathways.fda.govdrugs.comfda.gov

Following metabolism in the liver, this compound and its metabolites are excreted from the body. ncats.iodrugbank.comnih.gov The primary route of excretion is through the kidneys via urine. ncats.iopdr.netdrugbank.com A smaller portion of the metabolites is also eliminated through the bile in the feces. ncats.iopdr.netfda.gov

A study involving tritium-labeled this compound diacetate provided insights into its excretion. In human volunteers, after 20 days, 1.1% of the net administered dose was excreted. karger.com Further studies with different formulations showed that of the net dose that penetrated the skin, a significant percentage was excreted in the urine and a smaller percentage in the feces. karger.com The unexcreted portion is thought to be retained in the stratum corneum and shed with the natural turnover of skin cells. karger.com

Research on Systemic Pharmacodynamic Effects of Percutaneously Absorbed this compound

Systemic absorption of topical this compound can lead to pharmacodynamic effects, most notably the reversible suppression of the hypothalamic-pituitary-adrenal (HPA) axis. fda.govfda.govnih.gov This can result in manifestations of Cushing's syndrome, hyperglycemia, and glucosuria in some individuals. fda.govdrugs.comnih.gov The risk of these systemic effects increases with the use of high-potency steroids over large surface areas, for prolonged periods, or under occlusive dressings. drugs.comnih.gov

Studies have specifically evaluated the potential for HPA axis suppression. As mentioned earlier, the application of 30g of this compound diacetate cream 0.05% daily for one week on psoriatic skin led to HPA axis inhibition. fda.govdrugs.comnih.gov Even at a lower daily application of 15g, mild inhibition was observed in patients with psoriasis or atopic dermatitis. drugs.comnih.gov These effects were found to be reversible upon discontinuation of the treatment. fda.govdrugs.comnih.gov In comparison, this compound diacetate ointment 0.05% did not cause significant HPA axis suppression under similar conditions. fda.govdrugs.com

The following table summarizes the key pharmacokinetic parameters of this compound based on available research:

ParameterFinding
Percutaneous Absorption Can be absorbed through intact skin; increased by occlusion, inflammation, and vehicle type. ncats.iodrugs.comdrugbank.comrxlist.com
Penetration (24h) Approximately 37.5% of the applied dose penetrated the skin in one study. pdr.net
Systemic Absorption (24h) 1.1% of the applied dose was systemically absorbed and excreted. pdr.net
Metabolism Primarily hepatic. drugs.comdrugbank.comnih.gov Not metabolized in the skin. pdr.net
Excretion Primarily renal (urine), with some biliary (feces) excretion. ncats.iopdr.netmedicaldialogues.indrugbank.com
Systemic Effects Can cause reversible HPA axis suppression, especially with high doses or occlusion. fda.govdrugs.comnih.govnih.gov

Investigations into Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Mechanisms

Systemic absorption of topical corticosteroids can lead to reversible suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. squarepharma.com.bdfda.gov This is a significant concern, as it can result in glucocorticosteroid insufficiency after treatment is withdrawn. fda.gov The potential for HPA axis suppression is augmented by conditions that increase systemic absorption, such as application over large surface areas, prolonged use, the use of more potent steroids, and the addition of occlusive dressings. fda.gov

Research studies have been conducted to quantify the potential of this compound to suppress the HPA axis. Patients receiving large doses of a high-potency steroid over a large surface area are periodically evaluated for HPA axis suppression using tests like the ACTH-stimulation test, A.M. plasma cortisol test, and urinary free-cortisol test. nih.govfda.gov

Clinical investigations have demonstrated that this compound diacetate cream has a greater potential to cause adrenal suppression compared to the ointment formulation. nih.govfda.gov In one study, the application of 30g per day of 0.05% this compound diacetate cream for one week to psoriatic skin resulted in HPA axis inhibition in one of two patients. nih.govdrugs.com A lower amount of 15g per day applied to diseased skin (psoriasis or atopic dermatitis) for one week caused mild, reversible inhibition in one of five patients. nih.govdrugs.com In contrast, the 0.05% ointment formulation did not cause significant HPA axis suppression when applied at 30g per day for one week in patients with similar conditions. nih.govdrugs.com If HPA axis suppression is detected, recovery is generally prompt and complete upon discontinuation of the topical corticosteroid. drugs.comnih.gov

Pediatric patients are considered to be at a greater risk for HPA-axis suppression from topical corticosteroids than adults. taro.com This increased susceptibility is due to a higher ratio of skin surface area to body mass. drugs.comfda.gov Manifestations of adrenal suppression in this population can include linear growth retardation, delayed weight gain, and low plasma cortisol levels. fda.govtaro.com

Table 1: HPA Axis Suppression with this compound Diacetate 0.05% Cream after One Week of Application

Daily Application AmountPatient PopulationNumber of Patients with HPA Axis InhibitionTotal Patients
30 g (15 g twice daily)Psoriatic Skin12
15 g (7.5 g twice daily)Psoriasis or Atopic Dermatitis1 (mild inhibition)5

Data sourced from clinical studies on this compound diacetate cream 0.05%. nih.govdrugs.com

Research on Systemic Metabolic Perturbations (e.g., Hyperglycemia)

Beyond HPA axis suppression, the systemic absorption of this compound can produce other metabolic perturbations, including hyperglycemia and glucosuria (the presence of glucose in the urine). fda.govsquarepharma.com.bdfda.gov These effects are considered manifestations of Cushing's syndrome, which can be induced by prolonged or extensive use of topical corticosteroids. fda.govfda.gov

The mechanism for this effect is linked to the inherent glucocorticoid activity of this compound once it enters systemic circulation. Glucocorticoids are known to increase blood glucose levels by promoting gluconeogenesis in the liver and decreasing glucose utilization in peripheral tissues.

Research into the metabolic effects of this compound often involves monitoring patients who are at higher risk for systemic absorption. drugs.com This includes patients using the drug over large body surface areas or under occlusion. drugs.com In such cases, monitoring for hyperglycemia is a component of assessing systemic impact. mskcc.org For patients with pre-existing conditions like diabetes mellitus, the use of this compound may necessitate closer monitoring of blood glucose levels. mskcc.org The potential for this compound to cause hyperglycemia is also highlighted in pharmacodynamic interaction studies, which note an increased risk when combined with various other medications known to affect glucose metabolism. drugbank.com

Clinical Research and Comparative Efficacy Studies of Diflorasone

Research on Efficacy of Diflorasone in Psoriasis Treatment Modalities

This compound has been extensively studied for its role in managing psoriasis, a chronic autoimmune condition characterized by the rapid buildup of skin cells.

Randomized controlled trials (RCTs) are a cornerstone in evaluating the therapeutic effectiveness of treatments. For psoriasis, RCTs involving topical steroids like this compound have demonstrated significant improvements in plaque psoriasis. researchgate.net These studies often assess outcomes such as erythema (redness), scaling, and induration (thickness) of psoriatic lesions. researchgate.netnih.gov

A systematic review of 50 RCTs on topical steroids for plaque psoriasis revealed that a substantial percentage of patients, ranging from 30% to 90%, experienced a greater than 50% improvement in their condition. researchgate.net Furthermore, between 7% and 85% of patients achieved a 75% improvement, and 5% to 85% saw at least a 90% improvement. researchgate.net The duration of these trials was typically four weeks. researchgate.net For scalp psoriasis, 18 RCTs showed that 40% to 75% of patients had more than a 75% improvement, and 43% to 90% experienced over 90% improvement in their scalp lesions. researchgate.net

Interactive Data Table: Overview of Randomized Controlled Trial Outcomes in Psoriasis

Outcome Measure Percentage of Patients Showing Improvement (Body Plaque Psoriasis) Percentage of Patients Showing Improvement (Scalp Psoriasis)
>50% Improvement 30-90% -
>75% Improvement 7-85% 40-75%
>90% Improvement 5-85% 43-90%

Comparative studies are crucial for determining the relative efficacy of different treatment options. Several studies have compared this compound diacetate with fluocinonide (B1672898), another potent topical corticosteroid.

Interactive Data Table: Patient Preference in this compound vs. Fluocinonide Study

Patient Rating of Improvement at Day 14 Percentage of Patients
This compound Superior to Fluocinonide 59%
Fluocinonide Superior to this compound 20%

Betamethasone (B1666872) dipropionate is another widely used potent topical corticosteroid. A two-week, double-blind, parallel clinical trial compared 0.05% this compound diacetate ointment with 0.05% betamethasone dipropionate ointment in 44 adults with moderate-to-severe plaque-type psoriasis. nih.govscite.ai The study, completed by 40 patients, found no statistically significant differences between the two treatments concerning erythema, scaling, induration, or the investigator's global evaluation at either one or two weeks. nih.govscite.ai Both corticosteroids were found to be fast-acting and highly efficacious. nih.govscite.ai

Interactive Data Table: Efficacy Comparison of this compound and Betamethasone Dipropionate

Treatment Overall Improvement After 2 Weeks
0.5% Augmented Betamethasone Dipropionate Ointment 79.7%
0.05% this compound Diacetate Ointment 75.5%

The efficacy of this compound has also been evaluated against other corticosteroids. In a 30-patient, investigator-blinded, randomized, bilateral paired-comparison study, the efficacy of 0.05% this compound diacetate ointment was compared with flurandrenolide (B1673477) tape (4 microg/cm2) for treating plaque psoriasis. nih.gov The study found that the flurandrenolide tape-treated plaques demonstrated consistently greater clearing in terms of erythema, scaling, and induration compared to the lesions treated with this compound diacetate ointment. nih.gov

Efficacy Research of this compound in Eczematous Dermatoses

This compound has also proven effective in the treatment of eczematous dermatoses, which encompass a range of inflammatory skin conditions like atopic dermatitis and neurodermatitis.

In a double-blind comparison involving 384 patients with either psoriasis or atopic/neurodermatitis, 0.05% this compound diacetate cream was found to be as effective as 0.05% fluocinonide cream. researchgate.net Another multi-clinic study with 409 patients with eczematous dermatoses compared once-daily applications of 0.05% this compound diacetate ointment to three-times-daily applications of 0.1% betamethasone valerate (B167501) ointment. researchgate.net The results indicated that the two treatments were equivalent in efficacy and both were highly effective. researchgate.net

Interactive Data Table: Patient-Reported Outcomes in Eczematous Dermatoses Study

Patient Rating of Therapy Percentage of Patients
Good or Excellent >80%

Comparative Analysis of this compound with Betamethasone Valerate in Eczema

Clinical investigations into the therapeutic efficacy of this compound diacetate for eczematous dermatoses have often involved comparative analyses with other established topical corticosteroids, such as betamethasone valerate. These studies aim to position this compound within the existing therapeutic arsenal (B13267) by evaluating its relative potency and clinical effectiveness.

Further research involving 60 patients with eczematous dermatoses compared 0.05% this compound diacetate ointment with betamethasone valerate ointment. nih.govresearchgate.net The randomized study did not find any statistically significant differences between the two treatments across eight studied parameters at either the one- or three-week evaluation points. nih.govresearchgate.net

These studies collectively suggest that this compound diacetate is a highly effective treatment for eczematous dermatitis, with an efficacy profile that is comparable, and in some aspects such as pruritus relief, potentially superior, to that of betamethasone valerate. researchgate.nettandfonline.com

Comparative Efficacy of this compound Diacetate vs. Betamethasone Valerate in Eczema
Study DetailsThis compound Diacetate RegimenBetamethasone Valerate RegimenKey FindingsCitation
Multi-clinic, 409 patients, 3 weeks0.05% Ointment0.1% OintmentTreatments were equivalent and highly effective based on overall lesion improvement and eight signs/symptoms. researchgate.net
70 patients, 3 weeks0.05% Ointment0.1% OintmentBoth were effective; this compound showed significantly greater improvement in pruritus at Week 2 and was slightly more effective overall. tandfonline.com
60 patients, randomized, 3 weeks0.05% OintmentOintment (concentration not specified in abstract)No statistically significant differences in eight parameters studied at any time. nih.govresearchgate.net

Methodological Considerations in this compound Clinical Trials

The evaluation of this compound's clinical efficacy and safety is underpinned by rigorous trial methodologies designed to produce reliable and unbiased results. The architecture of these studies and the specific metrics used for assessment are critical to understanding the evidence base for this topical corticosteroid.

Study Design Architectures (e.g., Double-Blind, Multicenter, Paired-Comparison)

Clinical trials for this compound frequently employ sophisticated study designs to ensure the validity of their findings. The most common architectures include:

Double-Blind Studies : To mitigate bias, many this compound trials are double-blind, meaning neither the patients nor the investigators know which treatment is being administered. researchgate.netresearchgate.netresearchgate.nettandfonline.com This design is crucial in comparative efficacy studies, such as those comparing this compound to other corticosteroids like betamethasone dipropionate or fluocinonide. researchgate.netresearchgate.nettandfonline.com

Multicenter Trials : To enhance the generalizability of the results, studies are often conducted across multiple geographic locations or clinics (multicenter). researchgate.netresearchgate.nettandfonline.comkarger.com This approach helps to ensure that the observed effects are not specific to a single patient population or clinical setting. For instance, a multicenter trial evaluated the efficacy of this compound diacetate and augmented betamethasone dipropionate ointment in psoriasis patients from four different regions of the US. researchgate.net

Randomized Controlled Trials (RCTs) : Randomization is a cornerstone of high-quality clinical evidence. In this compound studies, patients are randomly assigned to different treatment groups, which helps to balance potential confounding factors between the groups. nih.govresearchgate.netresearchgate.netplasticsurgerykey.com Trials have been randomized to compare this compound against other active treatments or a vehicle placebo. researchgate.netnih.gov

Paired-Comparison (Bilateral) Studies : This design is particularly useful in dermatology. In a paired-comparison study, two different treatments are applied to symmetrical lesions on opposite sides of the same patient's body. researchgate.nettandfonline.comkarger.comkarger.com This method eliminates inter-patient variability, providing a highly sensitive comparison of the treatments. For example, a randomized, bilateral-paired comparison design was used to compare this compound diacetate cream with fluocinonide cream in patients with moderate-to-severe psoriasis. tandfonline.com

Parallel-Group Design : In this common study design, different groups of patients are treated concurrently with different interventions. researchgate.netplasticsurgerykey.comnih.gov For example, a randomized, double-blind, parallel-group study was conducted to compare the effects of betamethasone dipropionate and clobetasol-17-propionate ointments over three weeks. researchgate.net

Efficacy Outcome Metrics and Assessment Scales (e.g., Reduction in Lesion Severity, Erythema, Scaling, Induration, Pruritus)

The assessment of this compound's efficacy in clinical trials relies on a variety of standardized outcome metrics and scales. These tools are used to quantify the changes in the signs and symptoms of the treated dermatoses.

Total Severity Score (TSS) : Efficacy is frequently measured by assessing the severity of individual signs and symptoms, which are then summed to create a total score. tandfonline.comyork.ac.uk The primary signs evaluated typically include:

Erythema (redness) researchgate.nettandfonline.comtandfonline.comkarger.complasticsurgerykey.com

Scaling (flaking skin) researchgate.nettandfonline.comkarger.complasticsurgerykey.com

Induration (thickening/hardness of the skin) tandfonline.comkarger.complasticsurgerykey.com

Pruritus (itching) researchgate.nettandfonline.comkarger.complasticsurgerykey.com

These signs are often rated on a point scale (e.g., 0 for none to 3 for severe). plasticsurgerykey.com A significant reduction in the mean total score from baseline indicates effective treatment. tandfonline.com For example, in a comparative study against fluocinonide, the mean total scores for erythema, scaling, and induration were significantly lower for this compound-treated sites. tandfonline.com

Lesion-Specific Assessments : Beyond global scores, trials may focus on specific lesion characteristics. The Psoriasis Area Severity Index (PASI) is an area-adjusted version of the TSS used in psoriasis trials, accounting for both the severity and the extent of the affected area. york.ac.uk Other assessments include the Eczema Area and Severity Index (EASI), where a key outcome is often the percentage of patients achieving a 75% or 90% improvement from baseline (EASI75 and EASI90). dermsquared.com

Patient-Reported Outcomes : In addition to clinician assessments, patient perspectives are also captured. This can include ratings of improvement, cosmetic acceptability of the formulation, and relief from symptoms like pruritus. tandfonline.comtandfonline.com In one study, significantly more patients rated the improvement in their this compound-treated sites as superior compared to fluocinonide-treated sites. tandfonline.com

Key Efficacy Outcome Metrics in this compound Clinical Trials
Metric/ScaleDescriptionKey Assessed ParametersCitations
Investigator's Global Assessment (IGA)Clinician's overall evaluation of treatment success on a numerical scale.Overall clearance or near-clearance of lesions. inderocro.comdermsquared.com
Total Severity Score (TSS)A summed score of individual signs and symptoms.Erythema, Scaling, Induration, Pruritus. tandfonline.comyork.ac.uk
Individual Sign/Symptom ScoresSeparate evaluation of specific dermatological signs on a severity scale.Erythema, Scaling, Induration, Pruritus, Excoriation, Oozing. researchgate.nettandfonline.comtandfonline.comkarger.complasticsurgerykey.com
Psoriasis Area Severity Index (PASI) / Eczema Area and Severity Index (EASI)Area-adjusted severity scores for specific diseases.Severity of lesions and percentage of body surface area affected. dermsquared.comyork.ac.uk
Patient-Reported OutcomesPatient's subjective assessment of treatment.Improvement rating, cosmetic acceptability, symptom relief. tandfonline.comtandfonline.com

Research on Adverse Event Profiles and Safety Mechanisms of Diflorasone

Research into Local Cutaneous Adverse Reactions

Local adverse reactions are the most frequently reported side effects of topical corticosteroids like Diflorasone. drugs.comdrugs.com These reactions are primarily due to the direct effects of the steroid on the skin's cellular and structural components.

Mechanisms of Skin Atrophy and Dermal Thinning

One of the most common and well-documented local adverse effects of potent topical corticosteroids is skin atrophy, characterized by thinning of the skin. globalrx.comyoutube.com Research indicates that this compound can induce these atrophic changes. wikipedia.org The underlying mechanisms involve the anti-proliferative and catabolic effects of corticosteroids on various skin cells.

Corticosteroids, including this compound, inhibit the proliferation of keratinocytes in the epidermis and fibroblasts in the dermis. wikipedia.org This inhibition of fibroblast activity leads to a reduction in the synthesis of essential dermal matrix components, such as collagen and glycosaminoglycans. wikipedia.org Specifically, the synthesis of collagen types I and III is suppressed, leading to a thinner and more fragile dermis. wikipedia.org A study investigating the effects of this compound diacetate 0.05% ointment found that its application reduced mean epidermal thickness by 43%. scispace.comnih.gov

The atrophic effects of topical steroids can manifest within a few days to weeks of consistent use. wikipedia.org While epidermal changes may be reversible upon discontinuation of the medication, prolonged use can lead to more permanent dermal atrophy. wikipedia.org

Etiology of Striae and Telangiectasias in Relation to this compound

The development of striae (stretch marks) and telangiectasias (dilated small blood vessels) is also linked to the atrophic effects of potent topical corticosteroids like this compound. globalrx.comyoutube.com

Striae are thought to result from the rapid stretching of skin that has been weakened by the steroid-induced reduction in collagen and elastin (B1584352) fibers. This makes the skin less able to withstand mechanical stress, leading to dermal tearing and the formation of linear scars.

Telangiectasias, on the other hand, are a consequence of the thinning of the dermis and the weakening of the supporting connective tissue around blood vessels. patsnap.com With less structural support, the superficial blood vessels dilate and become more visible through the atrophied epidermis. patsnap.com

Research on Local Irritation, Folliculitis, and Acneiform Eruptions

Local irritation, characterized by burning, itching, and dryness, is a common but generally mild side effect of this compound. drugs.comdrugs.comrxlist.com These symptoms are often transient and may resolve as the skin adapts to the medication. mayoclinic.org

Folliculitis, an inflammation of the hair follicles, and acneiform eruptions are also reported with the use of topical corticosteroids. drugs.comdrugs.com The precise mechanism is not fully understood but may involve alterations in the follicular microenvironment, leading to inflammation and the development of papules and pustules. medlineplus.gov

Hypopigmentation and Perioral Dermatitis Research

Changes in skin pigmentation, specifically hypopigmentation (lightening of the skin), can occur with the use of this compound. drugs.comdrugs.com This is believed to be due to the vasoconstrictive effects of the corticosteroid, which can temporarily reduce blood flow to the skin and affect melanocyte function. These changes are usually reversible upon discontinuation of the drug.

Perioral dermatitis, a facial rash characterized by small red papules and pustules around the mouth, has been associated with the use of topical corticosteroids, particularly on the face. drugs.comdrugs.comdermnetnz.org While the exact cause is not fully elucidated, it is thought that steroids can alter the skin's microflora and immune response, contributing to the development of this condition. dermnetnz.org In fact, the use of potent topical steroids can lead to a more severe form of perioral dermatitis. dermnetnz.org

Study of Allergic Contact Dermatitis Associated with this compound

Although corticosteroids are used to treat allergic contact dermatitis, they can paradoxically be the cause of it. dermnetnz.org Allergic contact dermatitis to a topical corticosteroid like this compound may be suspected when a treated skin condition fails to improve or worsens. dermnetnz.orgdrugs.com Diagnosis is typically confirmed through patch testing. dermnetnz.org this compound diacetate is classified within a group of corticosteroids that are halogenated and have a methyl group at the C16 position, which may be less frequently associated with allergic reactions compared to other classes of corticosteroids. medscape.com

Research into Systemic Adverse Effects Associated with this compound Absorption

Topically applied this compound can be absorbed through the skin and enter the systemic circulation, potentially leading to systemic side effects, especially with prolonged use, application to large surface areas, or the use of occlusive dressings. drugbank.compatsnap.com

Systemic absorption of potent topical corticosteroids can lead to hypothalamic-pituitary-adrenal (HPA) axis suppression, a condition where the body's natural production of cortisol is reduced. globalrx.compatsnap.comccjm.org This can result in symptoms such as fatigue, weakness, and weight loss. patsnap.com Studies have shown that this compound diacetate cream has the potential to cause HPA axis inhibition. fda.gov One study noted that at a dose of 30g per day, this compound diacetate cream 0.05% caused HPA axis inhibition in one of two patients after one week of application to psoriatic skin. drugs.comfda.gov

Prolonged systemic absorption can also lead to manifestations of Cushing's syndrome, including weight gain, particularly in the face and upper back, and irregular menstrual periods. rxlist.comdrugs.com Other potential systemic adverse effects include hyperglycemia (increased blood sugar levels) and glucosuria (sugar in the urine). drugbank.comdrugs.com Children are more susceptible to systemic toxicity from topical corticosteroids due to their larger skin surface area to body mass ratio. drugs.comfda.gov

Table of Local Cutaneous Adverse Reactions Associated with this compound

Adverse Reaction Description
Skin Atrophy Thinning of the epidermis and dermis. drugs.comyoutube.com
Striae Stretch marks resulting from dermal tearing. drugs.comyoutube.com
Telangiectasias Dilated small blood vessels visible on the skin surface. globalrx.com
Local Irritation Burning, itching, and dryness at the application site. drugs.comdrugs.com
Folliculitis Inflammation of the hair follicles. drugs.comdrugs.com
Acneiform Eruptions Pimple-like breakouts. drugs.comdrugs.com
Hypopigmentation Lightening of the skin color. drugs.comdrugs.com
Perioral Dermatitis A rash with papules and pustules around the mouth. drugs.comdrugs.com
Allergic Contact Dermatitis An allergic skin reaction to the medication itself. drugs.comdrugs.com

Table of Potential Systemic Adverse Effects from this compound Absorption

Systemic Effect Description
HPA Axis Suppression Reduced natural production of cortisol by the adrenal glands. globalrx.compatsnap.com
Cushing's Syndrome A condition caused by prolonged exposure to high levels of cortisol, leading to symptoms like weight gain and a "moon face". rxlist.comfda.gov
Hyperglycemia Elevated blood sugar levels. drugbank.comdrugs.com
Glucosuria Presence of sugar in the urine. drugs.com

Investigations into HPA Axis Suppression and Adrenal Insufficiency Manifestations

Systemic absorption of potent topical corticosteroids like this compound can lead to reversible suppression of the hypothalamic-pituitary-adrenal (HPA) axis, which can manifest as adrenal insufficiency. This is a significant safety concern, particularly with prolonged use, application over large surface areas, or the use of occlusive dressings.

Research has shown that topical application of corticosteroids can result in decreased plasma cortisol levels, indicating a degree of adrenal suppression. nih.gov A clinical trial involving 24 healthy male volunteers investigated the effects of 0.05% this compound diacetate ointment on adrenal function. nih.gov The study compared this compound with other high-potency corticosteroids, including 0.05% fluocinonide (B1672898) and 0.05% clobetasol (B30939) propionate (B1217596). nih.gov The medications were applied to 75% of the subjects' body surface area once daily for six consecutive days. nih.gov

The results indicated a reduction in plasma cortisol levels in participants in all treatment groups. nih.gov While plasma cortisol levels decreased during the treatment period and tended to return to baseline after cessation of therapy, there were no statistically significant differences in the extent of cortisol suppression between the this compound, fluocinonide, and clobetasol propionate groups. nih.gov The study highlights that while this compound can cause HPA axis suppression, its effect is comparable to other potent topical corticosteroids. nih.gov

It has also been noted that the formulation of this compound can influence its potential for adrenal suppression, with cream formulations potentially having a greater effect than ointments. drugs.com Recovery of HPA axis function is generally prompt upon discontinuation of the drug. fda.gov However, in rare instances, signs and symptoms of glucocorticosteroid insufficiency may occur, necessitating systemic corticosteroid supplementation. nih.govfda.gov

Table 1: Clinical Research on this compound and HPA Axis Suppression

Study Design Participants Intervention Key Findings

Research on Metabolic Side Effects (e.g., Cushingoid Features, Glucose Dysregulation)

Systemic absorption of this compound has been associated with metabolic side effects, including the development of Cushingoid features, hyperglycemia, and glucosuria. drugs.com These effects are a direct consequence of the systemic action of corticosteroids. While case reports of iatrogenic Cushing's syndrome are more commonly associated with other potent topical corticosteroids like clobetasol and betamethasone (B1666872), the potential for this compound to induce similar effects exists, particularly with overuse or application to large, permeable skin areas. nilanjansengupta.comclinicalcasereportsint.comnih.gov

Cushingoid features can include weight gain, particularly in the face and upper back ("moon face" and "buffalo hump"), irregular menstrual periods, and changes in sexual function. rxlist.com Research on glucocorticoids, in general, has established their capacity to dysregulate glucose metabolism. mdpi.com They can induce hyperglycemia by increasing hepatic glucose production, inhibiting glucose uptake in peripheral tissues, and impairing insulin (B600854) secretion. This can lead to the new onset of diabetes mellitus in susceptible individuals or worsen glycemic control in patients with pre-existing diabetes. mdpi.com

While specific clinical trials detailing the incidence of Cushingoid features and glucose dysregulation with topical this compound are not extensively available, the known systemic effects of potent corticosteroids warrant careful monitoring for these metabolic side effects, especially in patients with risk factors such as obesity, a family history of diabetes, or those on long-term or extensive therapy. drugs.commayoclinic.org

Table 2: Potential Metabolic Side Effects of Systemically Absorbed this compound

Side Effect Category Potential Manifestations
Cushingoid Features Moon face, buffalo hump, central obesity, weight gain. nilanjansengupta.comrxlist.com
Glucose Dysregulation Hyperglycemia, new-onset diabetes, worsening of pre-existing diabetes. drugs.commdpi.com

| Other Metabolic Changes | Glucosuria. drugs.com |

Developmental Toxicology Research of this compound

Teratogenicity Studies in Animal Models and Implications for Research

The teratogenic potential of corticosteroids is a well-established area of developmental toxicology research. Animal studies have consistently demonstrated that corticosteroids can be teratogenic in laboratory animals when administered systemically at relatively low doses. rxlist.com More potent corticosteroids have also been shown to be teratogenic after dermal application in animal models. rxlist.com

The implications of these findings for research are significant. They underscore the importance of conducting thorough developmental and reproductive toxicology (DART) studies for all new corticosteroids, including topical formulations. These studies are crucial for assessing the potential risk to a developing fetus. The lack of publicly available, specific teratogenicity data for this compound highlights a gap in the safety profile of this compound and emphasizes the need for such research to inform clinical use and regulatory decisions. Animal models, particularly rats and rabbits, remain the primary method for evaluating the teratogenic potential of pharmaceuticals before they are used in humans. ub.edunih.gov

Pediatric Patient Research Considerations for this compound Safety

Higher Susceptibility to Systemic Effects in Pediatric Cohorts and Associated Research

Pediatric patients, particularly infants and young children, represent a vulnerable population with regard to the systemic effects of topical corticosteroids like this compound. fda.govmayoclinic.org A key physiological factor contributing to this increased susceptibility is their higher ratio of skin surface area to body mass. fda.gov This anatomical difference can lead to proportionally greater systemic absorption of the drug compared to adults, even when equivalent doses are applied. fda.gov

Research and clinical observations have highlighted that this increased systemic exposure can lead to a greater risk of HPA axis suppression and the development of Cushing's syndrome in children. fda.gov Manifestations of adrenal suppression in pediatric patients can be severe and include linear growth retardation, delayed weight gain, and low plasma cortisol levels. fda.gov Furthermore, intracranial hypertension has been reported in children receiving topical corticosteroids, with symptoms including bulging fontanelles, headaches, and bilateral papilledema. fda.gov

The safety and effectiveness of this compound in pediatric patients have not been as extensively established as in adults. fda.govmayoclinic.org Chronic use of topical corticosteroids in this population may interfere with growth and development. medscape.com Therefore, research in pediatric cohorts is critical to establish safe use guidelines. Such research should focus on determining the minimum effective amount of this compound necessary for therapeutic efficacy while minimizing the risk of systemic side effects. drugs.com Studies evaluating the systemic absorption and potential for HPA axis suppression with varying durations of treatment and application areas in children are essential for refining treatment protocols and ensuring patient safety. fda.gov

Table 3: Manifestations of Systemic Effects in Pediatric Patients

Systemic Effect Clinical Manifestations in Children
HPA Axis Suppression Linear growth retardation, delayed weight gain, low plasma cortisol levels. fda.gov
Cushing's Syndrome Cushingoid features (e.g., moon face). fda.gov

| Intracranial Hypertension | Bulging fontanelles, headaches, bilateral papilledema. fda.gov |

Advanced Methodologies and Analytical Techniques in Diflorasone Research

In Vivo Pharmacodynamic Research Models

In vivo pharmacodynamic models are crucial for assessing the biological activity and potency of topical corticosteroids like diflorasone. These models provide insights into how the compound interacts with biological systems under physiological conditions.

The vasoconstrictor assay is a widely recognized method for evaluating the potency of topical corticosteroids. This assay measures the degree of vasoconstriction, or blanching, induced in the skin upon application of the corticosteroid. This effect is considered a reliable indicator of anti-inflammatory potency, with a strong correlation often observed between vasoconstrictor activity and clinical efficacy researchgate.netfda.govnih.govaafp.org.

This compound diacetate has been evaluated using these assays and generally found to be more potent than several reference standard corticosteroids, including fluocinonide (B1672898), betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide, particularly when dissolved in 95% alcohol for application researchgate.netnih.gov. The assay classifies steroids based on the extent of cutaneous vasoconstriction in healthy individuals, categorizing them into potency classes, with this compound diacetate typically falling into the "High" potency category aafp.org.

Table 1: Comparative Potency of this compound Diacetate in Vasoconstrictor Assays

CorticosteroidPotency ClassificationRelative Potency (compared to this compound)
This compound DiacetateHigh (II)-
FluocinonideHighGenerally less potent
Betamethasone 17-valerateHighGenerally less potent
Fluocinolone acetonideHighGenerally less potent

Sources: researchgate.netnih.govaafp.org

Assessing the potential of topical corticosteroids to cause skin thinning, or atrophy, is critical for understanding their safety profile. The hairless mouse model is a common and sensitive animal model for evaluating atrophogenicity medicaljournals.senih.govmedicaljournals.senih.gov. In these studies, corticosteroids are applied topically to the skin of hairless mice, and various parameters are measured to quantify the extent of atrophy.

Research using the hairless mouse model has demonstrated that daily application of this compound diacetate for extended periods (e.g., 18 days) leads to a dose-dependent reduction in the volume of cutaneous compartments, including thinning of the epidermis, regression of sebaceous glands, and reduction in dermal thickness medicaljournals.se. While caliper measurements of skin thickness have been used, histological assessments of skin compartments are often found to be more sensitive markers for differentiating atrophogenic potential medicaljournals.se. The magnitude of these atrophogenic changes has been shown to correlate with the accepted potency ranking of corticosteroids, suggesting that atrophogenicity can predict anti-inflammatory activity medicaljournals.senih.gov.

Molecular and Structural Biology Techniques

Molecular and structural biology techniques provide a detailed understanding of how this compound interacts with its biological targets at the cellular and molecular level.

This compound exerts its effects by binding to the glucocorticoid receptor (GR), a key intracellular target. Studies focusing on the Glucocorticoid Receptor Ligand Binding Domain (GR-LBD) are essential for characterizing the affinity and interaction of this compound with this receptor. This compound acts as a GR agonist, entering cells and binding to the GR in the cytoplasm, which subsequently translocates to the nucleus to modulate gene expression medchemexpress.commedchemexpress.comtargetmol.com.

Binding affinity studies, often using radioligand binding assays or surface plasmon resonance (SPR), quantify the strength of the interaction between this compound and the GR-LBD. This compound diacetate has demonstrated a significant binding affinity for the Glucocorticoid Receptor, with reported pKi values indicating a strong interaction guidetopharmacology.org. Recombinant human GR-LBD proteins are commonly used in these studies, providing a purified and active form of the receptor domain for precise ligand-binding investigations thermofisher.com.

Table 2: Binding Affinity of this compound Diacetate to the Glucocorticoid Receptor

CompoundTarget ReceptorBinding Affinity (pKi)
This compound DiacetateGlucocorticoid Receptor8.5

Source: guidetopharmacology.org

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding modes and dynamic interactions between a ligand (this compound) and its receptor (GR-LBD). These methods help visualize how this compound fits into the GR's binding pocket and how this binding influences the receptor's conformation and subsequent signaling pathways biorxiv.orgfrontiersin.orgnih.govmdpi.comssmu.rusciforum.net.

These simulations often utilize crystal structures of the GR-LBD obtained from databases like the Protein Data Bank (PDB) as starting points frontiersin.orgsciforum.net. By simulating the movement of atoms and molecules over time, MD can reveal conformational changes in the GR-LBD induced by this compound binding, providing insights into the allosteric mechanisms that govern receptor activation or modulation frontiersin.orgnih.gov. Molecular docking software, such as AutoDock, is employed to predict the preferred orientation of this compound within the GR-LBD binding site, estimating the binding energy and identifying key amino acid residues involved in the interaction mdpi.comssmu.ru.

In Vitro Release and Permeation Study Methodologies for Topical Formulations

Evaluating the performance of topical this compound formulations, such as ointments, necessitates in vitro release and permeation studies. These methods assess how the active pharmaceutical ingredient (API) is released from the dosage form and how it traverses model skin barriers.

In vitro release testing (IVRT) is commonly performed using diffusion cells, such as the Franz diffusion cell or USP Apparatus 3 (Reciprocating Cylinder), which employ synthetic membranes to mimic the skin barrier juniperpublishers.comjuniperpublishers.comnih.govmdpi.com. These studies evaluate the rate and extent of this compound release into a receptor medium over time. The composition of the receptor medium is critical, often involving hydro-alcoholic mixtures to ensure adequate solubility of this compound, which is hydrophobic juniperpublishers.comjuniperpublishers.com. For instance, studies have investigated the effect of varying ethanol (B145695) concentrations in phosphate (B84403) buffer (pH 5.8) on this compound diacetate release from ointment formulations, showing increased release with higher ethanol content juniperpublishers.comjuniperpublishers.com.

Table 3: In Vitro Release of this compound Diacetate from Ointment Formulations

Receptor Media Composition (Phosphate buffer pH 5.8 : Ethanol)Cumulative Release of this compound Diacetate (%) at 24hFormulation Type
80:20 (v/v)11.2 % (AI Drug), 11.8 % (RLD)Ointment
50:50 (v/v)23.6 % (AI Drug), 24.4 % (RLD)Ointment

Sources: juniperpublishers.comjuniperpublishers.com (AI Drug refers to the test formulation, RLD refers to the reference drug product)

In vitro permeation studies (IVPT) often utilize excised human or animal skin as the barrier, providing a more biologically relevant assessment of drug transport nih.govmdpi.comresearchgate.netfda.gov. These studies, typically conducted at a controlled skin temperature of 32°C, measure the flux of this compound across the skin into a receptor compartment. Methodological considerations include the choice of diffusion cell type, skin preparation, dose application (finite dose), and sampling schedule to accurately characterize the permeation profile fda.gov.

Compound List:

this compound

this compound Diacetate

Comparative Therapeutic Positioning and Unanswered Questions for Diflorasone

Research on Optimal Contexts for Diflorasone Application within the Corticosteroid Class

This compound diacetate is a potent topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses. drugbank.com Research to delineate its optimal therapeutic position has largely involved comparative efficacy studies against other topical corticosteroids. These studies provide insights into the specific clinical scenarios where this compound may offer advantages.

Clinical trials have consistently positioned this compound as a high-potency to super-potent corticosteroid. karger.commedscape.com Its efficacy has been benchmarked against other commonly prescribed corticosteroids, such as fluocinonide (B1672898), betamethasone (B1666872) dipropionate, and clobetasol (B30939) propionate (B1217596). karger.comnih.gov

One double-blind, multicenter study involving 100 patients with moderate-to-severe psoriasis compared 0.05% this compound diacetate cream with 0.05% fluocinonide cream. The results indicated that this compound diacetate-treated sites showed significantly greater improvement in total scores for erythema, scaling, and induration at both day 7 and day 14. tandfonline.com Furthermore, investigators' global evaluations favored this compound, with 72% of this compound-treated sites showing moderate to marked improvement compared to 49% for fluocinonide-treated sites at day 14. tandfonline.com Patients also reported a higher preference for the cosmetic acceptability of the this compound formulation. tandfonline.com

Another randomized, double-blind bilateral comparison study in 36 psoriasis patients demonstrated that 0.05% this compound diacetate ointment was significantly superior to 0.05% fluocinonide ointment in reducing the severity of psoriatic lesions, particularly scaling and erythema, over a two-week period. karger.com

When compared to betamethasone valerate (B167501) in patients with eczematous dermatitis, once-daily application of 0.05% this compound diacetate ointment was found to be as effective as twice-daily application of 0.1% betamethasone valerate ointment. tandfonline.com Notably, the this compound group showed a significantly greater improvement in pruritus at the two-week mark. tandfonline.com A similar study comparing once-daily this compound diacetate with twice-daily betamethasone valerate in 60 patients with eczematous dermatoses found no statistically significant differences in the eight parameters studied, suggesting comparable efficacy with a more convenient dosing regimen for this compound. researchgate.net

In a comparative trial with another superpotent corticosteroid, 0.05% this compound diacetate ointment was found to be therapeutically equivalent to 0.05% betamethasone dipropionate ointment in treating moderate-to-severe plaque-type psoriasis, with no statistically significant differences in efficacy or patient satisfaction. nih.gov However, a separate multicenter trial involving 164 psoriasis patients suggested that while both were effective, augmented betamethasone dipropionate ointment held a slight but significant advantage in clinical efficacy over this compound diacetate ointment. researchgate.net

The vehicle formulation also plays a crucial role in the potency and therapeutic application of this compound diacetate. Different formulations can result in different potency classifications, ranging from potent to superpotent, which influences their suitability for various dermatological conditions. karger.com

Interactive Data Table: Comparative Efficacy of this compound Diacetate

Comparator Agent Indication Key Findings Reference
Fluocinonide 0.05% Cream Moderate-to-severe psoriasis This compound diacetate 0.05% cream showed significantly greater improvement in erythema, scaling, and induration. tandfonline.com
Fluocinonide 0.05% Ointment Psoriasis This compound diacetate 0.05% ointment was significantly superior in reducing lesion severity, scaling, and erythema. karger.com
Betamethasone Valerate 0.1% Ointment Eczematous dermatitis Once-daily this compound diacetate 0.05% was as effective as twice-daily betamethasone valerate, with significantly better improvement in pruritus at week 2. tandfonline.com
Betamethasone Dipropionate 0.05% Ointment Moderate-to-severe plaque-type psoriasis Both ointments were fast-acting and highly efficacious with no statistically significant differences in outcomes. nih.gov
Augmented Betamethasone Dipropionate 0.5% Ointment Psoriasis Both were effective, but augmented betamethasone dipropionate showed a slight, statistically significant advantage in clinical efficacy. researchgate.net

Identification of Research Gaps in Long-term this compound Use and Safety

While the short-term efficacy and safety of this compound are well-documented in clinical trials, significant research gaps exist concerning its long-term use. openaccessjournals.comnih.gov Most clinical studies on this compound have been limited to durations of a few weeks. karger.comnih.govtandfonline.com This leaves a void in the understanding of the cumulative effects and potential risks associated with chronic or intermittent long-term application.

A systematic review of the long-term safety of topical corticosteroids in general for atopic dermatitis found a lack of extensive, high-quality evidence. nih.govresearchgate.netnih.gov Although some data provide reassurance regarding the risk of skin thinning and growth abnormalities with intermittent use of mild to moderate potency corticosteroids for up to five years, there is a paucity of similar long-term data for high-potency agents like this compound. nih.govresearchgate.netnih.gov The review highlighted that no long-term studies specifically addressing topical steroid withdrawal or ocular side effects were identified. nih.govresearchgate.net

The potential for systemic absorption of topical corticosteroids, leading to hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, hyperglycemia, and glucosuria, is a known concern. drugs.comfda.govdrugs.com Studies have shown that this compound diacetate cream has a greater potential for causing adrenal suppression compared to the ointment formulation. fda.gov However, the long-term clinical implications of this, especially with chronic intermittent use, are not well-defined. mayoclinic.org The risk is known to be higher in children due to their larger skin surface area to body mass ratio, yet specific long-term safety data for this compound in pediatric populations is not well established. fda.govrxlist.com

Furthermore, the potential for local adverse effects such as skin atrophy, striae, and telangiectasias with prolonged use of potent corticosteroids is a clinical concern. medscape.com While these are recognized side effects, the incidence and severity with long-term this compound use, and how this compares to other corticosteroids of similar potency, remains an area requiring more rigorous investigation. qeios.com

Key research gaps include:

Prospective, long-term cohort studies to evaluate the safety of chronic intermittent use of this compound for periods exceeding one year.

Comparative studies on the long-term atrophogenic potential of this compound versus other potent and superpotent topical corticosteroids.

Studies to determine the precise risk of systemic side effects, including HPA axis suppression and metabolic changes, with real-world long-term use of this compound.

Research into the incidence and nature of topical steroid withdrawal syndrome specifically related to this compound.

Long-term safety data in pediatric and geriatric populations. mayoclinic.org

Emerging Research Areas and Novel Delivery System Development for this compound

To address the limitations of conventional topical formulations, including potential side effects and suboptimal drug delivery, research has focused on the development of novel delivery systems for corticosteroids like this compound. scispace.com The goal of these emerging technologies is to enhance the therapeutic index by increasing drug localization in the skin while minimizing systemic absorption. datainsightsmarket.comnih.gov

Nanoparticle-Based Systems: Nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are being explored to improve the dermal delivery of corticosteroids. tandfonline.comnih.gov These carriers can enhance drug penetration into the epidermis and dermis, provide controlled release, and potentially reduce systemic side effects. nih.govacs.org For instance, research on diflucortolone (B194688) valerate, another potent corticosteroid, using lecithin/chitosan (B1678972) nanoparticles showed increased accumulation in the upper skin layers without significant systemic permeation. nih.gov Similar nanoparticle-based approaches could be applied to this compound to improve its safety and efficacy profile. tandfonline.comnih.gov

Liposomes and Ethosomes: Liposomes, which are vesicular systems composed of lipid bilayers, have been investigated as carriers for topical corticosteroids. scispace.comacs.org They can facilitate the transport of drugs into the skin. scispace.com Ethosomes, a modification of liposomes containing ethanol (B145695), are designed for enhanced penetration into deeper skin layers. acs.org A study on betamethasone valerate and diflucortolone valerate loaded into liposomes and incorporated into a chitosan gel demonstrated a significant skin blanching effect, comparable to commercial creams but with a tenfold lower drug concentration, and higher treatment efficiency in an atopic dermatitis model. tandfonline.com

Microemulsions and Nanocrystals: Microemulsions and nanocrystals are other promising areas of research. datainsightsmarket.commdpi.com Microemulsions can improve drug solubilization and skin penetration. datainsightsmarket.com Nanocrystals, which are pure drug particles in the nanometer size range, can enhance the dissolution rate and saturation solubility of poorly water-soluble drugs, potentially leading to improved dermal bioavailability. mdpi.com

Polymeric Systems and Patches: Mucoadhesive polymeric patches are being developed as a patient-friendly alternative for controlled and prolonged delivery of topical corticosteroids. mdpi.com These patches can offer unidirectional drug release, which enhances local bioavailability and reduces systemic absorption. mdpi.com Hydrogel formulations are also being investigated to provide improved cosmetic properties and application for sensitive skin conditions. scispace.com

The development of these novel delivery systems represents a significant trend in the lifecycle management of existing topical corticosteroids like this compound, with the aim of creating safer and more effective treatment options. nih.gov

Future Directions in Reducing Systemic Absorption and Enhancing Targeted Dermal Delivery of this compound

Future research on this compound is likely to focus on strategies that maximize its therapeutic effect on the skin while minimizing the amount of drug that enters the systemic circulation. This involves both the development of new formulations and a better understanding of the drug-skin interaction.

One key direction is the refinement of novel drug delivery systems. The overarching goal is to create formulations that can target the drug to the specific layers of the skin where the inflammatory process occurs, primarily the epidermis and dermis. scispace.comnih.gov This can be achieved by optimizing the physicochemical properties of nanocarriers, such as size, surface charge, and lipid composition, to control the depth of skin penetration. mdpi.com For example, designing nanoparticles that are retained in the epidermis without permeating into the dermal vasculature could significantly reduce systemic absorption. nih.gov

Another approach is the development of "soft" corticosteroids, which are designed to be metabolized into inactive forms upon reaching the systemic circulation. While this compound itself is not a soft steroid, the principles of this approach could guide the development of new derivatives or co-formulations that enhance its safety profile.

Research into penetration enhancers is also ongoing. scispace.com However, the focus is shifting towards enhancers that selectively increase permeability into the target skin layers without disrupting the skin barrier to an extent that facilitates systemic absorption. frontiersin.org The use of ionic liquids in combination with gels is one such area being explored. frontiersin.org

Furthermore, there is a growing interest in creating formulations that not only deliver the active drug but also help to restore the skin barrier function, a concept known as corneotherapy. mdpi.com This is particularly relevant for conditions like atopic dermatitis where the skin barrier is compromised. By incorporating barrier-repairing ingredients into a this compound formulation, it may be possible to improve therapeutic outcomes and reduce the required dose and duration of treatment.

Q & A

Q. What experimental models are appropriate for assessing diflorasone's anti-inflammatory efficacy in preclinical studies?

Researchers should employ a combination of in vivo and in vitro models. For in vivo studies, murine models of contact dermatitis or psoriasis are widely used, with efficacy measured via histopathological scoring of epidermal thickness and cytokine levels (e.g., IL-6, TNF-α) . In vitro models include human keratinocyte cultures treated with lipopolysaccharide (LPS) to induce inflammation, followed by quantification of cytokine suppression via ELISA. Controls should include vehicle-treated groups and positive controls (e.g., dexamethasone). Dose-response curves (0.1–10 µM) are critical to establish potency (EC50) .

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound's topical bioavailability?

Key parameters include:

  • LogP (1.84) : Predicts lipid solubility and skin permeation .
  • Skin retention time : Assessed via Franz diffusion cells using ex vivo human skin .
  • Metabolite profiling : LC-MS/MS to detect diacetate hydrolysis products in epidermal layers .
  • Systemic absorption : Plasma concentration monitoring via HPLC to ensure minimal transdermal uptake .

Q. How should researchers design experiments to characterize this compound's receptor binding affinity and selectivity?

Use competitive radioligand binding assays with GR-transfected HEK293 cells. Tritiated dexamethasone serves as the radioligand, and displacement curves (0.1–100 nM this compound) quantify IC50. Selectivity is assessed against related receptors (e.g., mineralocorticoid receptor) using analogous assays. Data should be normalized to protein concentration and analyzed via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound diacetate to improve yield and purity?

  • Catalyst selection : Use 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for selective acetylation at the 17 and 21 positions .
  • Reaction conditions : Optimize temperature (70–80°C) and solvent (anhydrous dichloromethane) to minimize side products.
  • Purification : Gradient silica gel chromatography (hexane:ethyl acetate 4:1) followed by recrystallization in ethanol .
  • Characterization : Validate purity via HPLC (>98%) and structural confirmation via ¹H/¹⁹F NMR .

Q. What statistical approaches are recommended for resolving contradictions in clinical trial data on this compound's efficacy across patient populations?

  • Meta-analysis : Pool data from heterogeneous trials using random-effects models to account for variability in baseline severity and application frequency .
  • Subgroup analysis : Stratify patients by biomarkers (e.g., GR expression levels) to identify responders .
  • Bayesian hierarchical models : Incorporate prior pharmacokinetic data to adjust for inter-individual variability in absorption rates .

Q. What methodologies are effective for profiling genome-wide transcriptional changes induced by this compound in target tissues?

  • RNA sequencing : Compare transcriptomes of this compound-treated vs. untreated keratinocytes (10 nM, 24h). Use DESeq2 for differential expression analysis (FDR <0.05) .
  • ChIP-seq : Identify GR binding sites using anti-GR antibodies. Motif enrichment analysis (e.g., HOMER) confirms GRE sequences .
  • Pathway analysis : Ingenuity IPA to map upregulated anti-inflammatory pathways (e.g., NF-κB inhibition) .

Q. How can researchers develop novel drug delivery systems to enhance this compound's dermal penetration while minimizing systemic absorption?

  • Nanostructured lipid carriers (NLCs) : Encapsulate this compound (1% w/w) and characterize via dynamic light scattering (DLS) for size (<200 nm) and zeta potential (−20 mV) .
  • In vitro release : Use dialysis membranes in PBS (pH 5.5) to simulate sustained release over 48h .
  • Confocal microscopy : Track fluorescently labeled NLCs in porcine skin to quantify epidermal vs. dermal retention .

Methodological Guidelines

  • Data presentation : Include tables comparing EC50 values across studies (e.g., murine vs. human models) and figures illustrating GR activation mechanisms .
  • Contradiction management : Use forest plots in meta-analyses to visualize effect size heterogeneity and sensitivity analyses to exclude outlier studies .
  • Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflorasone
Reactant of Route 2
Diflorasone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.